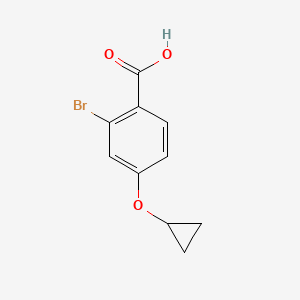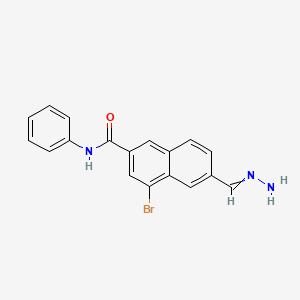
4-Bromo-6-(hydrazinylidenemethyl)-N-phenylnaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Aminoiminomethyl)-4-bromo-N-phenyl-2-naphthalenecarboxamide is a complex organic compound with a unique structure that includes a bromine atom, a phenyl group, and a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of solid-phase Fmoc chemistry, which allows for the assembly of the peptide chain on a solid support . This method is advantageous due to its simplicity, environmental friendliness, and cost-effectiveness.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the coupling of amino acids, capping of free amino groups, and guanylation of the peptide at specific positions. The final product is then purified using chromatographic techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Aminoiminomethyl)-4-bromo-N-phenyl-2-naphthalenecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which adds hydrogen to the molecule.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form with additional hydrogen atoms .
Applications De Recherche Scientifique
6-(Aminoiminomethyl)-4-bromo-N-phenyl-2-naphthalenecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(Aminoiminomethyl)-4-bromo-N-phenyl-2-naphthalenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Aminoiminomethyl)-N-methyl glycine: This compound shares the aminoiminomethyl group but differs in its overall structure and properties.
N-(Aminoiminomethyl)-N-phenyl glycine: Similar in structure but lacks the naphthalene ring and bromine atom.
Uniqueness
6-(Aminoiminomethyl)-4-bromo-N-phenyl-2-naphthalenecarboxamide is unique due to its combination of a bromine atom, phenyl group, and naphthalene ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
823236-54-0 |
|---|---|
Formule moléculaire |
C18H14BrN3O |
Poids moléculaire |
368.2 g/mol |
Nom IUPAC |
4-bromo-6-methanehydrazonoyl-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C18H14BrN3O/c19-17-10-14(18(23)22-15-4-2-1-3-5-15)9-13-7-6-12(11-21-20)8-16(13)17/h1-11H,20H2,(H,22,23) |
Clé InChI |
MLVVYQUOFAYWGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=CC(=C3C=C(C=CC3=C2)C=NN)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


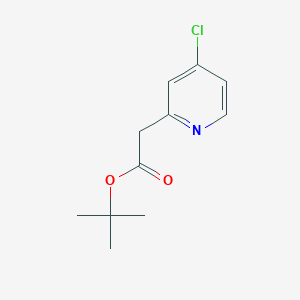
![8-Bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carbonitrile](/img/structure/B13925593.png)
![2-Amino-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13925598.png)
![1-(3'-Fluoro[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B13925599.png)
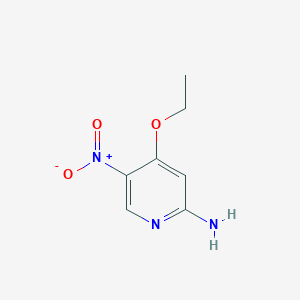
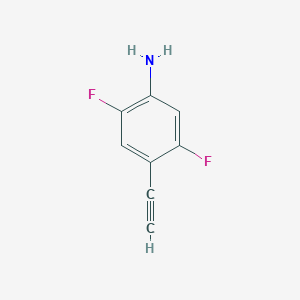

![8-Bromo-5,6-dihydro-5-oxoimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B13925621.png)
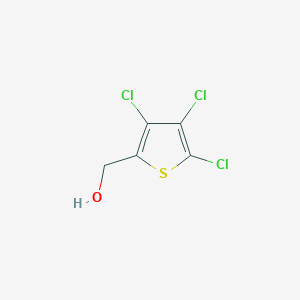
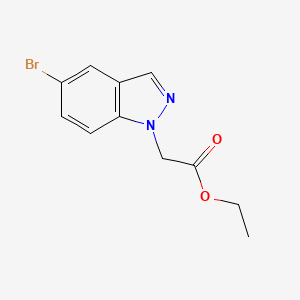
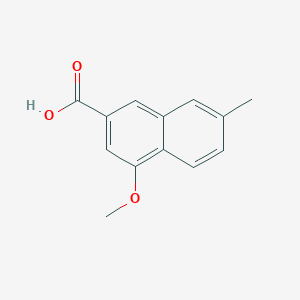
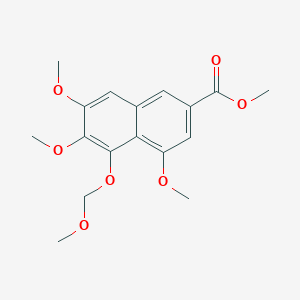
![6-[4-[7-tert-butyl-5-(4-chloro-3-fluorophenyl)furo[3,2-b]pyridine-2-carbonyl]-3,3-dimethylpiperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B13925649.png)
